molecular formula C19H25NO3 B11075017 ethyl 1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11075017
M. Wt: 315.4 g/mol
InChI Key: AAPTYJVSDFZHOJ-UHFFFAOYSA-N
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Description

Ethyl 1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a cycloheptyl group, a hydroxy group, and a carboxylate ester group attached to the indole ring. It has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole ring system, which is then further functionalized to introduce the cycloheptyl and hydroxy groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Ethyl 1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to the presence of the cycloheptyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 1-cycloheptyl-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C19H25NO3/c1-3-23-19(22)18-13(2)20(14-8-6-4-5-7-9-14)17-11-10-15(21)12-16(17)18/h10-12,14,21H,3-9H2,1-2H3

InChI Key

AAPTYJVSDFZHOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3CCCCCC3)C

Origin of Product

United States

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